molecular formula C10H15N3O2 B13306017 5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13306017
M. Wt: 209.24 g/mol
InChI Key: SPMQWYZXPOJNIL-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative with a unique structure that includes a cyclobutyl ring and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of a copper(I) catalyst to facilitate the formation of the triazole ring. The cyclobutyl and isopropyl groups are introduced through appropriate starting materials, such as cyclobutyl azide and isopropyl acetylene.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols, amines, and appropriate catalysts or activating agents.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Esters, amides, and other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its triazole ring and functional groups may interact with biological targets, leading to the development of new pharmaceuticals.

Industry

In industry, this compound may be used in the development of new materials, such as polymers and coatings. Its unique structure can impart desirable properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The cyclobutyl and isopropyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde: A similar compound with an aldehyde group instead of a carboxylic acid group.

    5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-methanol: A similar compound with a hydroxymethyl group instead of a carboxylic acid group.

Uniqueness

5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of a cyclobutyl ring, an isopropyl group, and a carboxylic acid group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

5-cyclobutyl-1-propan-2-yltriazole-4-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-6(2)13-9(7-4-3-5-7)8(10(14)15)11-12-13/h6-7H,3-5H2,1-2H3,(H,14,15)

InChI Key

SPMQWYZXPOJNIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(N=N1)C(=O)O)C2CCC2

Origin of Product

United States

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